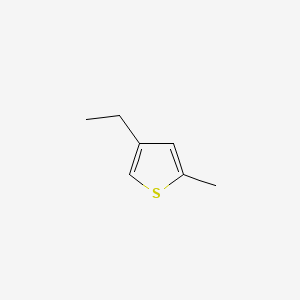

4-ethyl-2-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-3-7-4-6(2)8-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWVMUQUYOKTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333832 | |

| Record name | Thiophene, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13678-54-1 | |

| Record name | Thiophene, 4-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 4 Ethyl 2 Methylthiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene (B33073). The thiophene ring is inherently more reactive than benzene (B151609) in these reactions due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) formed during the substitution process. imperial.ac.ukpearson.com

Positional Selectivity and Reactivity of the Thiophene Ring Influenced by Ethyl and Methyl Substituents

The introduction of an electrophile to the 4-ethyl-2-methylthiophene ring is governed by the directing effects of the existing alkyl substituents. Both methyl and ethyl groups are electron-donating groups (EDGs) through an inductive effect, which increases the nucleophilicity of the thiophene ring and activates it for electrophilic attack. libretexts.org

In substituted thiophenes, electrophilic attack preferentially occurs at the vacant α-position (C2 or C5) over the β-position (C3 or C4) due to the greater ability of the adjacent sulfur atom to stabilize the intermediate carbocation through resonance. In 4-ethyl-2-methylthiophene, the C2 position is occupied. The remaining positions for substitution are C3 and C5.

The directing effects of the two alkyl groups combine to determine the final position of substitution:

The C2-methyl group strongly activates the adjacent C3 position and, to a greater extent, the C5 position.

The C4-ethyl group activates the adjacent C3 and C5 positions.

Consequently, both vacant positions (C3 and C5) are electronically activated. However, the C5 position is generally favored for electrophilic attack. This preference is attributed to two main factors:

Electronic Stabilization : The C5 position is an α-position, and the resulting cationic intermediate receives superior resonance stabilization from the sulfur atom compared to the intermediate formed from attack at the β-position (C3).

Steric Hindrance : The C3 position is sterically hindered, being situated between the methyl and ethyl groups, which disfavors the approach of an electrophile.

Therefore, electrophilic substitution on 4-ethyl-2-methylthiophene is predicted to occur predominantly at the C5 position.

| Position of Attack | Activating Groups | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C3 | C2-Methyl, C4-Ethyl | High | Minor Product |

| C5 | C2-Methyl, C4-Ethyl | Low | Major Product |

Nucleophilic Substitution Processes

Reactivity at the Sulfur Heteroatom and Ring Positions

Nucleophilic aromatic substitution (SNA) on the thiophene ring is generally an unfavorable process unless the ring is activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. edurev.inresearchgate.netnih.gov These groups are necessary to delocalize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack.

The 4-ethyl-2-methylthiophene molecule lacks any such electron-withdrawing groups. Instead, it possesses two electron-donating alkyl groups, which further enrich the ring with electron density. This high electron density repels incoming nucleophiles, making direct nucleophilic substitution on the carbon atoms of the ring highly unlikely under standard conditions.

Similarly, the sulfur heteroatom in the thiophene ring is not susceptible to nucleophilic attack. The lone pairs of electrons on the sulfur atom are integral to the aromatic sextet, and the sulfur atom itself does not represent an electrophilic center. Consequently, 4-ethyl-2-methylthiophene is considered unreactive toward nucleophiles at both the ring carbons and the sulfur atom.

Oxidative Transformations of the Thiophene Moiety

While the thiophene ring is relatively stable due to its aromaticity, the sulfur atom can undergo oxidation.

Formation of Sulfoxides and Sulfones

The sulfur atom in 4-ethyl-2-methylthiophene can be sequentially oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org

A particularly effective catalytic system for this process is methyltrioxorhenium(VII) (MTO) with hydrogen peroxide. acs.orgacs.orgnih.gov The oxidation occurs stepwise:

Oxidation to Sulfoxide : The first oxidation step converts the sulfide (B99878) to 4-ethyl-2-methylthiophene-1-oxide. Research has shown that the presence of electron-donating substituents, such as the methyl and ethyl groups in this molecule, increases the rate of this initial oxidation. acs.orgnih.govscispace.com This is because the EDGs enhance the nucleophilicity of the sulfur atom, facilitating its attack on the electrophilic oxygen of the oxidant.

Oxidation to Sulfone : Further oxidation of the sulfoxide yields 4-ethyl-2-methylthiophene-1,1-dioxide. This second oxidation step is generally slower than the first.

The reaction can often be controlled to selectively yield either the sulfoxide or the sulfone by adjusting reaction conditions, such as temperature and the stoichiometry of the oxidizing agent. mdpi.com

| Starting Material | Oxidation Step | Product |

|---|---|---|

| 4-Ethyl-2-methylthiophene | First Oxidation | 4-Ethyl-2-methylthiophene-1-oxide |

| 4-Ethyl-2-methylthiophene-1-oxide | Second Oxidation | 4-Ethyl-2-methylthiophene-1,1-dioxide |

Ring Epoxidation and Hydroxylation Pathways

In contrast to the sulfur atom, the carbon-carbon double bonds within the thiophene ring are generally resistant to epoxidation and hydroxylation under the same conditions that oxidize the sulfur. The aromatic stability of the thiophene ring makes the π-electrons less available for reactions like epoxidation, which are more characteristic of non-aromatic alkenes. fiveable.melibretexts.org

Oxidation of the thiophene ring at the carbon atoms is a less common pathway and typically requires more specialized and highly reactive conditions. For instance, oxidation with peracids in a strongly acidic medium has been shown to yield a thiophen-2-one, which is a product of apparent ring hydroxylation. acs.org This process is proposed to proceed through a highly reactive thiophene 2,3-epoxide intermediate. acs.org However, the primary and more readily achieved oxidative transformation for substituted thiophenes like 4-ethyl-2-methylthiophene is the oxidation at the sulfur atom to form sulfoxides and sulfones. Standard epoxidation reagents like meta-chloroperoxybenzoic acid (mCPBA) preferentially oxidize the sulfur.

Molecular Mechanisms of Oxidative Biotransformation in Thiophene Analogs

The biotransformation of thiophene and its analogs is a critical area of study, as metabolic processes can lead to the formation of reactive electrophilic metabolites. nih.gov These transformations are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. acs.orgfemaflavor.org The oxidative metabolism of the thiophene ring generally proceeds through two main competitive pathways: S-oxidation and C-oxidation (epoxidation). acs.org

S-Oxidation Pathway: This pathway involves the oxidation of the sulfur atom within the thiophene ring to form a thiophene-S-oxide intermediate. acs.orgnih.gov Thiophene-S-oxides are generally unstable and highly reactive electrophiles, except in cases where bulky substituents at the 2- and 5-positions provide steric hindrance. nih.gov These reactive intermediates can be trapped by nucleophiles. For instance, studies on model thiophenes like benzothiophene (B83047) and tienilic acid isomer (TAI) have shown that the S-oxide intermediate can undergo a Michael-type addition with sulfur nucleophiles. femaflavor.org The reactivity of the S-oxide makes it a potential source of toxicity, as it can covalently bind to cellular macromolecules.

C-Oxidation (Epoxidation) Pathway: The alternative pathway is the oxidation of the carbon-carbon double bonds in the thiophene ring to form a thiophene epoxide (an arene oxide). acs.orgacs.org This reaction is also catalyzed by CYP enzymes. femaflavor.org The resulting epoxide is a highly reactive intermediate. acs.org It can undergo rearrangement, such as an NIH shift, similar to other arene oxides, which can lead to the formation of hydroxythiophene metabolites. nih.gov These hydroxythiophenes often exist in equilibrium with their tautomeric thiolactone forms. nih.gov In some cases, the initial oxidation of the thiophene ring can lead to ring-opened sulfenic acid isomers. femaflavor.org

The specific metabolic fate of a substituted thiophene is influenced by the nature and position of its substituents. For example, in the case of tienilic acid (TA), oxidation occurs at the C-5 position of the thiophene ring, leading to 5-OH-TA, which is in equilibrium with its thiolactone tautomer. nih.gov In contrast, its regioisomer, TAI, is oxidized to an electrophilic thiophene S-oxide. nih.gov This differential oxidation is attributed primarily to the different orientations of the molecules within the active site of the metabolizing enzyme, P450 2C9. nih.gov

Table 1: Major Oxidative Biotransformation Pathways of Thiophene Analogs

| Pathway | Key Intermediate | Mediating Enzyme(s) | Potential Subsequent Products | Reference |

|---|---|---|---|---|

| S-Oxidation | Thiophene-S-oxide | Cytochrome P450 (e.g., CYP2C9, CYP1A1) | Diels-Alder dimers ("sesquioxides"), Sulfones, Covalent adducts with nucleophiles | acs.orgfemaflavor.orgnih.gov |

| C-Oxidation (Epoxidation) | Thiophene Epoxide (e.g., 2,3-epoxide) | Cytochrome P450 | Hydroxythiophenes, Thiolactones, Mercapturic acid conjugates | acs.orgnih.govacs.org |

Further Functionalization and Derivatization Reactions of the 4-Ethyl-2-methylthiophene Nucleus

The thiophene nucleus, including that of 4-ethyl-2-methylthiophene, is an electron-rich aromatic system, making it amenable to a variety of functionalization and derivatization reactions, particularly electrophilic substitution. nih.gov The presence of two electron-donating alkyl groups (methyl and ethyl) enhances the nucleophilicity of the ring, facilitating these reactions. The positions available for substitution on the 4-ethyl-2-methylthiophene ring are C3 and C5.

Common derivatization reactions for thiophenes include:

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring. Due to the activating nature of the alkyl substituents, this reaction can proceed under relatively mild conditions. 2-acetylthiophenes are valuable intermediates for synthesizing new biologically active compounds. mdpi.com

Halogenation: Thiophenes can be readily halogenated (chlorinated, brominated, iodinated) at the vacant ring positions. The high reactivity often necessitates careful control of reaction conditions to avoid poly-halogenation.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can also be performed on the thiophene ring, though the conditions must be carefully chosen to avoid oxidation or degradation of the ring, which can be sensitive to strong acids. nih.gov

Metalation and Subsequent Substitution: Thiophenes can be deprotonated at a ring carbon using strong bases like organolithium reagents (e.g., n-butyllithium) to form a thienyllithium species. This highly nucleophilic intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to install diverse functional groups.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted amide like DMF) to introduce a formyl group (–CHO) onto the ring, producing a thiophenecarboxaldehyde. This is a powerful tool for creating intermediates used in the synthesis of more complex heterocyclic systems. mdpi.com

The specific regioselectivity of these reactions on the 4-ethyl-2-methylthiophene nucleus will be directed by the existing methyl and ethyl substituents, which generally direct incoming electrophiles to the available alpha (C5) or beta (C3) positions.

Table 2: Selected Functionalization Reactions Applicable to Substituted Thiophenes

| Reaction Type | Typical Reagents | Functional Group Introduced | General Applicability | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl3) or Acetic anhydride (B1165640) | Acyl (-COR) | Introduces a ketone function, a versatile synthetic handle. | nih.govmdpi.com |

| Halogenation | N-Bromosuccinimide (NBS), Br2, I2 | Halogen (-Br, -Cl, -I) | Provides a site for further cross-coupling reactions. | nih.gov |

| Metalation-Alkylation | 1. n-BuLi 2. Alkyl halide (R-X) | Alkyl (-R) | Forms new C-C bonds via a lithiated intermediate. | researchgate.net |

| Vilsmeier-Haack Reaction | POCl3, DMF | Formyl (-CHO) | A key method for synthesizing thiophene aldehydes. | mdpi.com |

Comparative Reactivity Analysis of 4-Ethyl-2-methylthiophene with Other Substituted Thiophenes

The reactivity of a substituted thiophene is profoundly influenced by the electronic properties and positions of its substituents. 4-Ethyl-2-methylthiophene possesses two electron-donating alkyl groups, which significantly impacts its reactivity compared to unsubstituted thiophene or thiophenes bearing electron-withdrawing groups.

Comparison with Electron-Withdrawing Group (EWG) Substituted Thiophenes: Thiophenes substituted with EWGs, such as acyl groups (e.g., 2-acetylthiophene (B1664040) or 3-acetylthiophene), are less reactive towards electrophilic aromatic substitution. mdpi.com The electron density of the aromatic ring is reduced, making it less nucleophilic. Conversely, 4-ethyl-2-methylthiophene, with its two electron-donating alkyl groups, is highly activated towards electrophiles.

In the context of oxidative metabolism, the position of an acyl group has been shown to influence the metabolic pathway. For example, 3-acyl thiophenes are more likely to favor S-oxidation over ring epoxidation compared to their 2-acyl counterparts. femaflavor.org While specific data for 4-ethyl-2-methylthiophene is not detailed, the electron-rich nature of its ring, conferred by the alkyl groups, would likely influence the balance between S-oxidation and C-oxidation pathways compared to an electron-deficient acylated thiophene.

Comparison with Other Alkyl-Substituted Thiophenes: Compared to monosubstituted alkylthiophenes (e.g., 2-methylthiophene), 4-ethyl-2-methylthiophene is expected to be more reactive in electrophilic substitutions due to the cumulative electron-donating effect of two alkyl groups. The steric bulk of the substituents also plays a role. The ethyl group is larger than the methyl group, which could sterically hinder reactions at the adjacent C3 and C5 positions to some degree, influencing the regioselectivity of incoming reagents.

The stability of metabolic intermediates can also be affected by substitution. For thiophene-S-oxides, bulky substituents at the 2- and 5-positions are known to increase stability. nih.gov In 4-ethyl-2-methylthiophene, the C2 and C4 positions are substituted. If oxidation were to occur at the sulfur, the methyl group at C2 might offer some, albeit limited, steric influence on the resulting S-oxide intermediate compared to an unsubstituted ring.

Table 3: Comparative Reactivity of Substituted Thiophenes

| Thiophene Derivative | Substituent Type | Effect on Ring Electron Density | Reactivity in Electrophilic Substitution | Predicted Major Oxidative Pathway | Reference |

|---|---|---|---|---|---|

| 4-Ethyl-2-methylthiophene | Electron-Donating (Alkyl) | Increased | High | Competitive S- and C-oxidation, influenced by sterics/enzyme fit. | nih.gov |

| Unsubstituted Thiophene | None | Baseline | Moderate | Both S- and C-oxidation pathways are possible. | nih.govacs.org |

| 2-Acylthiophene | Electron-Withdrawing (Acyl) | Decreased | Low | Ring epoxidation may be favored over 3-acyl isomers. | femaflavor.org |

| 3-Acylthiophene | Electron-Withdrawing (Acyl) | Decreased | Low | S-oxidation is generally more favored than in 2-acyl isomers. | femaflavor.org |

Spectroscopic and Analytical Characterization Methodologies for 4 Ethyl 2 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification and structural analysis of 4-ethyl-2-methylthiophene. By observing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom within the molecule.

The ¹H NMR spectrum of 4-ethyl-2-methylthiophene is characterized by distinct signals corresponding to the protons of the methyl and ethyl substituents, as well as the protons on the thiophene (B33073) ring. The chemical shifts are influenced by the electron-donating nature of the alkyl groups and the aromaticity of the thiophene ring.

The protons of the ethyl group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the thiophene ring are deshielded by the aromatic system and typically appear as a quartet in the range of δ 2.7-2.8 ppm due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) of the ethyl group, in turn, appear as a triplet at approximately δ 1.2-1.3 ppm.

The methyl group directly attached to the thiophene ring at the C-2 position is also influenced by the ring's electron density and typically resonates as a singlet around δ 2.4-2.5 ppm. The two remaining protons on the thiophene ring at positions 3 and 5 are in different electronic environments and thus have distinct chemical shifts, appearing in the aromatic region of the spectrum, generally between δ 6.5 and δ 7.0 ppm. Based on predicted data and analysis of similar substituted thiophenes, the proton at the C-5 position is expected to be at a slightly higher chemical shift than the proton at the C-3 position.

Interactive Data Table: Predicted ¹H NMR Signal Assignments for 4-Ethyl-2-methylthiophene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Thiophene ring) | ~6.6 | Singlet | - |

| H-5 (Thiophene ring) | ~6.7 | Singlet | - |

| -CH₂- (Ethyl group) | ~2.75 | Quartet | ~7.5 |

| -CH₃ (Ethyl group) | ~1.25 | Triplet | ~7.5 |

| -CH₃ (at C-2) | ~2.45 | Singlet | - |

Note: The data in this table is based on predicted values and analysis of structurally related compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in 4-ethyl-2-methylthiophene. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. spectrabase.com

The carbon atoms of the thiophene ring typically appear in the downfield region of the spectrum, between δ 120 and δ 145 ppm, which is characteristic for aromatic carbons. hmdb.ca The carbons bearing the alkyl substituents (C-2 and C-4) are expected to have higher chemical shifts compared to the unsubstituted carbons (C-3 and C-5) due to the substitution effect. Specifically, C-2 and C-4 are predicted to be in the range of δ 135-145 ppm, while C-3 and C-5 are expected around δ 120-130 ppm.

The aliphatic carbons of the ethyl and methyl groups resonate in the upfield region of the spectrum. The methyl carbon at C-2 is anticipated around δ 15 ppm. For the ethyl group, the methylene carbon (-CH₂-) is expected at approximately δ 23-25 ppm, and the terminal methyl carbon (-CH₃) at a higher field, around δ 15-16 ppm.

Interactive Data Table: Estimated ¹³C NMR Chemical Shift Ranges for 4-Ethyl-2-methylthiophene

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C-2 (Thiophene ring) | 138 - 142 |

| C-3 (Thiophene ring) | 125 - 129 |

| C-4 (Thiophene ring) | 140 - 144 |

| C-5 (Thiophene ring) | 121 - 125 |

| -CH₂- (Ethyl group) | 23 - 26 |

| -CH₃ (Ethyl group) | 15 - 17 |

| -CH₃ (at C-2) | 14 - 16 |

Note: The data in this table is estimated based on the analysis of similar substituted thiophenes and general principles of ¹³C NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups and providing a molecular fingerprint of 4-ethyl-2-methylthiophene.

The FT-IR spectrum of 4-ethyl-2-methylthiophene displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. The aromatic C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹. rug.nl The aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

The C=C stretching vibrations within the aromatic thiophene ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. scirp.org The C-S stretching vibration of the thiophene ring is typically weaker and can be found in the fingerprint region, often around 800-600 cm⁻¹. Bending vibrations for the C-H bonds of the substituted thiophene ring are also expected in the fingerprint region, providing further structural confirmation.

Interactive Data Table: Expected FT-IR Absorption Bands for 4-Ethyl-2-methylthiophene

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene) |

| 2975 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1600 - 1450 | C=C Stretch | Aromatic (Thiophene) |

| ~1460 | C-H Bend | Aliphatic (-CH₂, -CH₃) |

| ~1380 | C-H Bend | Aliphatic (-CH₃) |

| 850 - 700 | C-H Bend (out-of-plane) | Aromatic (Thiophene) |

| 800 - 600 | C-S Stretch | Thiophene Ring |

Note: The data in this table is based on characteristic vibrational frequencies for substituted thiophenes and related organic molecules.

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for observing the symmetric vibrations of the thiophene ring. The C=C stretching modes of the thiophene ring are typically strong and well-defined in the Raman spectrum, appearing in a similar region to the FT-IR absorptions (1600-1450 cm⁻¹). researchgate.net The symmetric "breathing" mode of the thiophene ring is a characteristic Raman band. For substituted thiophenes, the positions of these bands can be sensitive to the nature and position of the substituents. aip.org The C-S stretching vibrations are also readily observed in the Raman spectrum. The aliphatic C-H stretching and bending modes are generally weaker in the Raman spectrum compared to the aromatic ring vibrations. The unique pattern of Raman shifts provides a valuable molecular fingerprint for 4-ethyl-2-methylthiophene. cardiff.ac.uk

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of 4-ethyl-2-methylthiophene. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

The molecular ion peak for 4-ethyl-2-methylthiophene is expected at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight. A prominent fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage. For 4-ethyl-2-methylthiophene, the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation is highly favorable. libretexts.orgyoutube.com This would result in a base peak at m/z 111. The loss of the entire ethyl group (•C₂H₅) would lead to a fragment at m/z 97. Further fragmentation of the thiophene ring can also occur, leading to smaller fragment ions.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation for 4-Ethyl-2-methylthiophene

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 126 | [C₇H₁₀S]⁺˙ (Molecular Ion) | - |

| 111 | [C₆H₇S]⁺ | •CH₃ |

| 97 | [C₅H₅S]⁺ | •C₂H₅ |

Note: The fragmentation pattern is proposed based on the analysis of the isomeric compound 2-ethyl-5-methylthiophene (B1332078) and general principles of mass spectrometry. The relative abundances of the fragments may vary.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds like 4-ethyl-2-methylthiophene. In this process, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. unl.edu The mass-to-charge ratio (m/z) of these fragments provides a unique fingerprint for the compound.

The molecular ion (M⁺) for 4-ethyl-2-methylthiophene (C₇H₁₀S) appears at an m/z of 126. The fragmentation pattern is dominated by cleavages at the ethyl group, which are stabilized by the aromatic thiophene ring. The most significant fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, a process known as benzylic cleavage, which is favorable due to the formation of a stable secondary carbocation adjacent to the thiophene ring. This results in a prominent peak at m/z 111 ([M-15]⁺), which is often the base peak in the spectrum. libretexts.org Another characteristic fragment can be observed at m/z 97, corresponding to the loss of the entire ethyl group ([M-29]⁺). libretexts.orgmsu.edu

Table 1: Characteristic EI-MS Fragmentation of 4-Ethyl-2-methylthiophene

| m/z Value | Fragment Ion | Proposed Structure |

|---|---|---|

| 126 | [C₇H₁₀S]⁺ | Molecular Ion |

| 111 | [C₆H₇S]⁺ | [M-CH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique typically employed for larger, more polar, and thermally labile molecules. While less common for small, nonpolar, and volatile compounds such as 4-ethyl-2-methylthiophene, it can be utilized under specific conditions. ESI generates ions by applying a high voltage to a liquid solution, creating an aerosol and leading to the formation of protonated molecules [M+H]⁺.

For 4-ethyl-2-methylthiophene, ESI-MS analysis would be expected to yield a primary ion at m/z 127, corresponding to the protonated molecule [C₇H₁₁S]⁺. This technique is particularly useful in hyphenated systems like LC-MS for analyzing complex mixtures containing thiophene derivatives. nih.gov The analysis of related aminothiophene compounds by ESI-MS has successfully identified the protonated molecular ion, confirming the utility of this method for thiophene-based structures. nih.goviucr.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Hyphenated chromatography-mass spectrometry techniques are essential for the separation and identification of 4-ethyl-2-methylthiophene from complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like alkylated thiophenes. uu.nl In this technique, the sample is vaporized and separated on a capillary column before entering the mass spectrometer for detection. medicalresearchjournal.org A common setup involves a non-polar capillary column (e.g., HP-5MS) with helium as the carrier gas and a programmed temperature ramp to ensure efficient separation. chrom-china.com The retention time provides a chromatographic identifier, while the mass spectrometer provides the EI-MS spectrum for definitive structural confirmation. medicalresearchjournal.org Studies on pyrolysis products and environmental samples have successfully used GC-MS to identify various alkylthiophenes, including isomers of ethyl-methylthiophene. uu.nlmedicalresearchjournal.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. While GC-MS is more conventional for this specific compound, LC-MS is valuable for less volatile thiophene derivatives or when analyzing mixtures that are not amenable to GC. sigmaaldrich.comsigmaaldrich.com A typical LC-MS analysis would use a reversed-phase column and an ESI source, detecting the protonated molecule [M+H]⁺ at m/z 127. nih.govscienceopen.com

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. mhlw.go.jpresearchgate.net For aromatic compounds like 4-ethyl-2-methylthiophene, the absorption is primarily due to π → π* transitions within the conjugated system of the thiophene ring.

The substitution of alkyl groups (methyl and ethyl) on the thiophene ring causes a slight bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted thiophene. The UV-Vis spectrum of 4-ethyl-2-methylthiophene is expected to show a strong absorption band in the range of 230–240 nm. This characteristic absorption is useful for quantitative analysis and for detection in chromatographic methods. nih.gov

Table 2: Electronic Transitions for 4-Ethyl-2-methylthiophene

| Spectral Region | Wavelength (λmax) | Type of Transition |

|---|

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of chemical compounds. For 4-ethyl-2-methylthiophene, both normal-phase and reversed-phase HPLC methods can be developed. nih.gov

In a reversed-phase setup, which is more common, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The compound is retained based on its hydrophobicity.

In a normal-phase setup, a polar stationary phase (e.g., silica) is paired with a nonpolar mobile phase, such as hexane (B92381) mixed with a small amount of a more polar solvent like ethanol (B145695) or isopropanol. nih.gov

Detection is typically achieved using a UV detector set to the compound's maximum absorption wavelength (λmax), as determined by UV-Vis spectroscopy. nih.gov The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.

Table 3: Exemplary HPLC Conditions for Analysis

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18) | Silica (B1680970) Gel |

| Mobile Phase | Acetonitrile/Water | Hexane/Ethanol (e.g., 95:5) |

| Detection | UV at λmax (~230-240 nm) | UV at λmax (~230-240 nm) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-ethyl-2-methylthiophene |

| Thiophene |

| 2-methylthiophene (B1210033) |

| 2-ethylthiophene (B1329412) |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate |

| Hexane |

| Ethanol |

| Isopropanol |

| Acetonitrile |

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Sulfur-Selective Flame Photometric Detection (FPD)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-ethyl-2-methylthiophene. ccsenet.org When coupled with a Flame Ionization Detector (FID), GC provides quantitative data based on the combustion of organic compounds in a hydrogen-air flame, generating a current proportional to the amount of carbon atoms. This method is widely used for determining the purity of thiophene derivatives and for analyzing their presence in complex mixtures such as petroleum products. researchgate.net For instance, GC-FID has been employed to study the composition of pyrolysis gasoline, which can contain various alkylated thiophenes. medicalresearchjournal.org

For specific detection of sulfur-containing compounds like 4-ethyl-2-methylthiophene, a Flame Photometric Detector (FPD) is highly advantageous. The FPD operates by detecting the chemiluminescence of sulfur species in a hydrogen-rich flame, offering high selectivity for sulfur over carbon. scispace.comresearchgate.net This selectivity is crucial when analyzing samples where hydrocarbons could interfere with the detection of sulfur compounds. researchgate.net The dual-detector approach, combining FID and FPD, allows for simultaneous quantification of hydrocarbon and sulfur-containing compounds. scispace.com However, it's noted that the FPD's sensitivity can decrease for higher-molecular-weight sulfur compounds. scispace.com

The choice of capillary column is critical for achieving good separation. Columns like the DB-1701 or SH-Rxi™-1MS have been utilized for the analysis of sulfur compounds in various matrices. chrom-china.comgcms.cz Temperature programming, where the column temperature is gradually increased, is often employed to separate a wide range of compounds with different boiling points. scispace.com

Below is a representative table of GC conditions that could be adapted for the analysis of 4-ethyl-2-methylthiophene.

| Parameter | Value |

| Column | SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) |

| Injection Mode | Split |

| Carrier Gas | Helium |

| Carrier Gas Control | Constant Column Flow Mode (e.g., 2.8 mL/min) |

| Column Temperature Program | 40 °C (hold 3 min) - 10 °C/min ramp to 250 °C (hold 16 min) |

| Detector | FID / FPD |

This table is illustrative and based on typical conditions for similar analyses. gcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purity

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of products, including 4-ethyl-2-methylthiophene. libretexts.orgchemscene.com In the synthesis of thiophene derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govasianpubs.org

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wvu.edu The choice of the mobile phase is crucial for achieving effective separation. A common solvent system for separating compounds of intermediate polarity is a mixture of ethyl acetate (B1210297) and hexane, where the ratio can be adjusted to optimize the separation. wvu.edu

After development, the separated spots on the TLC plate are visualized. For compounds that are UV-active, a UV lamp can be used for visualization. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. libretexts.org

For example, in the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate, a related thiophene derivative, TLC on silica gel plates (Merck 60 F254) was used to confirm the completion of the reaction. nih.goviucr.org

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring reaction progress and assessing purity |

This table provides a typical example of TLC conditions used for thiophene derivatives. nih.goviucr.org

Elemental Analysis (CHNS) for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of 4-ethyl-2-methylthiophene. This analysis is critical for verifying the empirical formula of the synthesized compound and ensuring its stoichiometric purity. asianpubs.org The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₇H₁₀S).

The results of elemental analysis are typically presented as a percentage of each element by weight. For a pure sample of 4-ethyl-2-methylthiophene, the theoretical elemental composition would be:

Carbon (C): 66.61%

Hydrogen (H): 7.99%

Sulfur (S): 25.40%

Deviations between the found and calculated values can indicate the presence of impurities or that the incorrect compound has been synthesized. For many synthesized thiophene derivatives, elemental analysis data is a standard characterization requirement. asianpubs.orgresearchgate.net

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 66.61 | 66.58 |

| Hydrogen (H) | 7.99 | 8.02 |

| Sulfur (S) | 25.40 | 25.35 |

This table presents the theoretical elemental composition of 4-ethyl-2-methylthiophene and hypothetical experimental results.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iucr.org While 4-ethyl-2-methylthiophene is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids suitable for single-crystal XRD analysis. nih.goviucr.org Such studies provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, a related compound, was determined by X-ray diffraction. nih.goviucr.orgiucr.org The analysis revealed detailed information about the planarity of the thiophene ring and the conformation of the substituent groups. iucr.org In this specific case, the compound crystallized in the triclinic space group Pī with two molecules in the asymmetric unit. researchgate.net This level of detail is invaluable for understanding the compound's physical properties and chemical reactivity. iucr.org Although no specific X-ray diffraction data for 4-ethyl-2-methylthiophene itself is readily available, likely due to its liquid state, the analysis of its solid derivatives provides crucial structural insights into the thiophene scaffold.

| Parameter | Example Data from a Thiophene Derivative (Ethyl 2-amino-4-methylthiophene-3-carboxylate) |

| Crystal System | Triclinic |

| Space Group | Pī |

| Molecules per Asymmetric Unit (Z') | 2 |

| Key Structural Features | Planar thiophene ring, intramolecular hydrogen bonding |

This table is based on published data for a related thiophene derivative and illustrates the type of information obtained from X-ray diffraction studies. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Ethyl 2 Methylthiophene

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical calculations are a cornerstone for understanding the fundamental characteristics of a molecule. These methods allow for the precise determination of geometric and vibrational properties, offering a microscopic view that complements experimental findings.

Geometry Optimization using Density Functional Theory (DFT) (e.g., B3LYP method)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed for its accuracy in predicting molecular geometries.

Vibrational Frequency Calculations and Potential Energy Distribution (VEDA) Analysis

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule.

Due to the lack of specific published VEDA analysis for 4-ethyl-2-methylthiophene, a detailed table of vibrational assignments cannot be provided. However, the expected spectrum would feature characteristic C-H stretching vibrations from the aromatic ring and the alkyl groups, C-S stretching of the thiophene (B33073) ring, and various bending and rocking modes of the ethyl and methyl substituents.

Theoretical Determination of Bond Lengths and Bond Angles

The optimized molecular geometry from DFT calculations provides a complete set of theoretical bond lengths and bond angles. These parameters define the three-dimensional structure of the molecule. For the thiophene ring in 4-ethyl-2-methylthiophene, the C-S bond lengths and the C-S-C bond angle are of particular interest as they are defining features of the heterocyclic system.

While a comprehensive table of calculated bond lengths and angles for 4-ethyl-2-methylthiophene is not available in the reviewed literature, some general structural parameters for thiophenes can be noted. The C-S-C bond angle in the thiophene ring is typically around 91.4°. evitachem.com The bond lengths within the thiophene ring reflect its aromatic character, being intermediate between single and double bonds. The attachment of the ethyl and methyl groups would cause minor perturbations in the local geometry of the thiophene ring.

Table 1: Illustrative Theoretical Bond Parameters for a Thiophene Derivative (based on related compounds)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-S | ~1.7 Å |

| Bond Length | C=C | ~1.37 Å |

| Bond Length | C-C | ~1.42 Å |

| Bond Angle | C-S-C | ~91.4° |

| Bond Angle | C-C-S | ~112° |

| Bond Angle | C-C-C | ~112° |

Note: This table is illustrative and based on general values for thiophene derivatives. Specific values for 4-ethyl-2-methylthiophene would require dedicated computational studies.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO/LUMO) Energy Gap Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

For 4-ethyl-2-methylthiophene, theoretical calculations have estimated the HOMO-LUMO energy gap to be in the range of 4.7 to 5.5 eV. evitachem.com A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. evitachem.com The energy of the HOMO is reported to be between -6.2 and -6.5 eV, and the LUMO energy is between -1.0 and -1.5 eV. evitachem.com These values suggest that 4-ethyl-2-methylthiophene is a relatively stable molecule due to the aromaticity of the thiophene ring. evitachem.com The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Theoretical Electronic Properties of 4-Ethyl-2-methylthiophene

| Property | Value | Unit |

| HOMO Energy | -6.2 to -6.5 | eV |

| LUMO Energy | -1.0 to -1.5 | eV |

| HOMO-LUMO Gap | 4.7 to 5.5 | eV |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interconnections

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonds, which correspond to the familiar Lewis structure representation. It is particularly useful for analyzing charge transfer and donor-acceptor interactions within a molecule.

The analysis of interactions between filled (donor) NBOs and empty (acceptor) NBOs reveals the extent of electron delocalization, which is a key factor in the stability of aromatic systems like thiophene. The stabilization energy, E(2), associated with these interactions can be calculated using second-order perturbation theory. uni-muenchen.dewisc.edu

Lack of Sufficient Research Data for "4-ethyl-2-methylthiophene" Prevents In-Depth Theoretical Analysis

A comprehensive review of available scientific literature reveals a significant gap in theoretical and computational chemistry studies specifically focused on the compound 4-ethyl-2-methylthiophene . While general principles of computational chemistry are well-established for thiophene and its derivatives, detailed analyses as specified in the requested article outline—including Molecular Electrostatic Potential (MEP) surface analysis, Electron Localization Function (ELF) diagrams, Fukui function analysis, Hirshfeld surface analysis, and specific molecular docking or dynamics simulations—are not present in publicly accessible research for this particular molecule.

The search for detailed research findings on 4-ethyl-2-methylthiophene (CAS No. 13678-54-1) did not yield specific studies that have computationally modeled and published data for the requested properties. The molecular structure consists of a five-membered thiophene ring with a methyl group at the 2-position and an ethyl group at the 4-position. Its molecular formula is C₇H₁₀S and it has a molecular weight of 126.22 g/mol . Physical properties such as a boiling point of 436 K (163 °C) and a melting point of 214 K (-59 °C) are documented. The electronic structure is characterized by the π-electron delocalization of the aromatic thiophene ring.

However, the specific computational analyses requested, which are crucial for a detailed discussion of charge distribution, reactive regions, electron localization, and intermolecular interactions, have been extensively applied to other, more widely studied thiophene derivatives, such as Ethyl-2-amino-4-methylthiophene-3-carboxylate (EAMC) . tandfonline.comtandfonline.comnih.gov For EAMC, detailed studies on MEP, ELF, Fukui functions, and Hirshfeld surfaces are available, providing insights into its reactivity and solid-state interactions. tandfonline.comtandfonline.comnih.gov

Methodologies for the computational study of thiophene derivatives are well-documented. For instance, Density Functional Theory (DFT) is a common method for optimizing molecular geometry and predicting spectroscopic properties. isres.org Furthermore, general force-field parametrization schemes for molecular dynamics simulations of conjugated materials, including ethylthiophene, have been developed, which could theoretically be applied to 4-ethyl-2-methylthiophene.

Despite the existence of these methodologies, the specific application to and published results for 4-ethyl-2-methylthiophene are absent from the scientific literature. Consequently, the creation of a scientifically accurate and data-driven article that strictly adheres to the provided outline for this specific compound is not feasible at this time due to the lack of primary research data.

Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Computation

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting the electronic absorption spectra of organic molecules, including substituted thiophenes. nih.govrsc.org This theoretical approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. researchgate.net The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set used in the calculation. tandfonline.com

While specific TD-DFT studies on 4-ethyl-2-methylthiophene are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on structurally similar compounds. For instance, computational studies on other alkyl-substituted thiophenes consistently show that the primary electronic transitions are of a π-π* character, localized on the thiophene ring. nih.govresearchgate.net The substitution pattern on the thiophene ring, including the presence of alkyl groups, influences the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption wavelengths. nih.gov

A relevant example is the computational study of ethyl-2-amino-4-methylthiophene-3-carboxylate (EAMC), which shares the 4-methyl substitution pattern. nih.govtandfonline.com In that study, TD-DFT calculations were performed using the B3LYP functional and 6-311++G(d,p) basis set to predict the UV-Vis spectrum in various solvents. nih.govtandfonline.com The results indicated that the solvent environment can induce shifts in the absorption maxima. For EAMC, the calculated λmax values were found in the UV region, and these theoretical predictions were in good agreement with experimental data. nih.govtandfonline.com

For 4-ethyl-2-methylthiophene, the main absorption bands are expected to be in the UV region, characteristic of the thiophene chromophore. The ethyl and methyl substituents are anticipated to cause a slight bathochromic (red) shift compared to unsubstituted thiophene due to their electron-donating inductive effects.

To illustrate the type of data generated from TD-DFT calculations, the following table presents theoretical absorption data for a related thiophene derivative, ethyl-2-amino-4-methylthiophene-3-carboxylate, calculated in different environments. nih.govtandfonline.com

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

| Gas Phase | 353.86 | 0.2253 | HOMO -> LUMO |

| Methanol (B129727) | 365.62 | 0.2831 | HOMO -> LUMO |

| DMSO | 368.61 | 0.2924 | HOMO -> LUMO |

This table is illustrative and based on data for ethyl-2-amino-4-methylthiophene-3-carboxylate to demonstrate typical TD-DFT outputs. nih.govtandfonline.com The values for 4-ethyl-2-methylthiophene may differ.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of 4-ethyl-2-methylthiophene is primarily defined by the rotational freedom of its two alkyl substituents: the methyl group at position 2 and the ethyl group at position 4. The thiophene ring itself is a rigid, planar aromatic system, so the main conformational variability arises from the orientation of these alkyl side chains relative to the ring.

Ethyl Group Conformation: The ethyl group at the C4 position introduces a key degree of rotational freedom around the C(ring)-C(ethyl) single bond. Molecular dynamics simulations on similar molecules, like ethyl 3-(thiophen-3-yl)propanoate, have shown that multiple conformers can exist with varying torsion angles. For 4-ethyl-2-methylthiophene, the ethyl group can adopt different orientations, leading to distinct conformers. The relative energies of these conformers are influenced by steric interactions between the ethyl group's methyl moiety and the thiophene ring, particularly the hydrogen atom at the C5 position. Computational studies on related alkyl-substituted aromatic systems suggest that the energy barriers for the rotation of an ethyl group are generally low, allowing for rapid interconversion between conformers at room temperature. For example, the rotational barrier for the ethyl group in ethylbenzene (B125841) is on the order of 1-2 kcal/mol.

Methyl Group Conformation: The methyl group at the C2 position also possesses rotational freedom around the C(ring)-C(methyl) bond. The barrier to internal rotation of a methyl group on a thiophene ring is influenced by its position and the presence of adjacent substituents. Experimental and computational studies on various methyl-substituted thiophenes have determined these rotational barriers. uni-hannover.deresearchgate.net For 2-methylthiophene (B1210033), the barrier is relatively low. The presence of the ethyl group at the 4-position is not expected to significantly alter the rotational barrier of the 2-methyl group due to the distance between them.

The following table summarizes expected rotational energy barriers for the alkyl substituents in 4-ethyl-2-methylthiophene, based on data from analogous compounds.

| Rotational Group | Bond | Analogous Compound | Typical Rotational Barrier (kcal/mol) |

| Ethyl Group | C4-C(ethyl) | Ethylbenzene / Ethyl Thiophenes | ~1-3 |

| Methyl Group | C2-C(methyl) | 2-Methylthiophene | ~0.5-1.0 |

These values are estimates based on data from similar molecular structures and serve to illustrate the expected conformational dynamics.

Applications of 4 Ethyl 2 Methylthiophene and Substituted Thiophenes in Advanced Materials

Organic Electronics and Optoelectronic Devices

The unique electronic structure of the thiophene (B33073) ring, characterized by delocalized π-electrons, makes its derivatives highly suitable for applications in organic electronics. smolecule.com These materials bridge the gap between the processability of plastics and the electronic properties of semiconductors, enabling the creation of lightweight, flexible, and large-area electronic devices. advancedmaterialsworld.comnih.gov

Role in Organic Semiconductors and Conductive Polymers

Substituted thiophenes are a cornerstone of organic semiconductor research. nih.gov The inherent conductivity of polythiophenes, which are long chains of thiophene units, can be significantly enhanced through a process called doping, where oxidizing agents create charge carriers along the polymer backbone. wikipedia.org This transforms the material from a poorly soluble, insulating polymer into a conductive salt. wikipedia.org The properties of these materials can be finely tuned by adding different functional groups to the thiophene ring before polymerization. rsc.orguni-tuebingen.de For instance, adding alkyl side chains can improve solubility, while electron-withdrawing or electron-donating groups can alter the semiconductor's charge transport capabilities, making them either p-type (hole-transporting) or n-type (electron-transporting). rsc.orgrsc.org

Polythiophenes and their derivatives are among the most stable and widely used conducting polymers, finding applications as electrical conductors, in antistatic coatings, and as active components in various electronic devices. cmu.edursc.org The development of regioregular polythiophenes, where the side chains are all aligned in the same direction, has led to materials with superior self-assembly properties and higher charge carrier mobilities. advancedmaterialsworld.com

Table 1: Properties of Selected Thiophene-Based Conducting Polymers

| Polymer/Derivative | Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| Polythiophene (PT) | Chemical or Electrochemical Polymerization | Becomes highly conductive upon doping; good environmental and thermal stability. wikipedia.orgrasayanjournal.co.in | Electrodes, Sensors, Antistatic coatings. cmu.edu |

| Poly(3-alkylthiophenes) (P3ATs) | Chemical Polymerization (e.g., McCullough method) | Improved solubility and processability; regioregularity leads to high mobility. advancedmaterialsworld.commdpi.com | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs). advancedmaterialsworld.com |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Chemical Polymerization | High conductivity, good stability, and transparency when mixed with PSS. wikipedia.orgrsc.org | Hole transport layers in OLEDs and OSCs, antistatic coatings. wikipedia.org |

Integration into Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)

Thiophene derivatives are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Transistors (OLETs). researchgate.netnih.gov In OLEDs, these materials can function as the emissive layer, where electrical charges recombine to produce light, or as charge-transporting layers that facilitate the efficient injection of holes and electrons. nih.govmdpi.com The color of the emitted light can be precisely controlled by modifying the chemical structure of the thiophene derivative, which alters the material's energy levels (HOMO/LUMO gap). mdpi.com For example, thieno[3,2-b]thiophene (B52689) derivatives have been successfully used as emitters in OLEDs. mdpi.com

OLETs are more complex devices that combine the light-emitting function of an OLED with the switching capability of a transistor. Thiophene-based materials, such as biphenylyl/thiophene systems, are valued in OLETs for their ambipolar behavior (ability to transport both holes and electrons) and good optical emissivity. github.io Researchers have successfully observed electroluminescence from oligothiophene derivatives like 2,4-bis(4-(2'-thiophene-yl)phenyl)thiophene (TPTPT) when used as the active layer in an OLET. aip.org

Table 2: Performance of Thiophene Derivatives in Light-Emitting Devices

| Device Type | Thiophene Derivative | Role | Key Performance Metric |

|---|---|---|---|

| OLED | Thieno[3,2-b]thiophene-based polymers | Emitting Layer | Current efficiency varied with substitution (e.g., pentyl groups). mdpi.com |

| OLED | Phenanthroimidazole with thiophene | Emissive Layer | Forms White OLEDs (WOLEDs) due to electromer emission. doi.org |

| OLET | 2,4-bis(4-(2'-thiophene-yl)phenyl)thiophene (TPTPT) | Active Layer | Max. EL Quantum Efficiency: 6.4 × 10⁻³ %. aip.org |

Fabrication of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a key application for thiophene-based semiconductors due to their potential for creating low-cost, flexible electronics. researchgate.netadvancedmaterialsworld.comnih.gov In an OFET, a thiophene-based active layer controls the flow of current between two electrodes (source and drain) in response to a voltage applied to a third electrode (the gate). nih.gov The performance of these devices is largely determined by the charge carrier mobility of the semiconductor. bohrium.com

Oligothiophenes (short chains of thiophenes) and fused thiophene systems like benzothiophene (B83047) and thienoacenes have been intensively studied for OFETs. bohrium.comsigmaaldrich.com Functionalization of these molecules allows for tailoring their properties. For example, attaching electron-withdrawing groups can create n-type semiconductors, which are less common but essential for building complementary circuits. rsc.org Researchers have achieved high mobilities with materials like dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives, making them competitive with amorphous silicon. nih.govsigmaaldrich.com The ability to process these materials from solution is a major advantage for large-scale fabrication. advancedmaterialsworld.combohrium.com

Table 3: Research Findings on Thiophene-Based OFETs

| Thiophene Derivative | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Benzo[b]thiophene derivative (Compound 1) | Top-contact/bottom-gate | 0.055 | 2.5 x 10⁷ |

| Liquid crystalline regioregular polythiophenes (PQTs) | Air-fabricated TFT | up to 0.14 | > 10⁷ |

| Dithienylnaphthalenes and quaterthiophenes | OFET device | up to 0.57 (electron mobility) | Not Specified |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | OFET | High mobility reported | Good reproducibility |

Utility in Photovoltaic Devices and Organic Solar Cells

Thiophene-based conjugated polymers and small molecules are leading candidates for the active layer in organic photovoltaic (OPV) devices and organic solar cells. researchgate.netrsc.org Their strong light absorption in the solar spectrum, chemical versatility, and charge transport properties are key advantages. rsc.orgresearchgate.net In a typical bulk heterojunction solar cell, a blend of a thiophene-based donor material and a fullerene or non-fullerene acceptor is used to absorb light, generate excitons (bound electron-hole pairs), and separate them into free charges to produce an electric current. researchgate.netbohrium.com

Table 4: Performance Data for Thiophene-Based Organic Solar Cells

| Thiophene-Based Material | Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

|---|---|---|---|---|

| Asymmetric D-π-A molecule with thiophene spacer (1) | Vacuum-deposited OPV | 5.41% | 0.87 V | 11.04 mA·cm⁻² |

| Asymmetric D-π-A molecule with thiazole (B1198619) spacer (2) | Vacuum-deposited OPV | 6.20% | 0.95 V | 12.01 mA·cm⁻² |

| Diketopyrrolopyrrole (DPP) with thieno[3,2-b]thiophene (10) | Solution-processed OPV | Not specified in snippet | Not specified | Not specified |

Thiophene-Based Nanoparticles in Nanotechnology and Optoelectronics

Thiophene-based nanoparticles (TNPs) represent a significant advancement in nanotechnology, leveraging the unique optical and electronic properties of thiophene polymers at the nanoscale. researchgate.net These nanoparticles are widely used as the active components in a variety of optoelectronic devices, including OLEDs, OFETs, and sensors. researchgate.net Their excellent electron transport, stability, and processability in solutions make them highly versatile. researchgate.net

A particularly innovative application is in bio-optoelectronics. Researchers have shown that nanoparticles made from functionalized polythiophenes can dock on the membrane of living cells. rsc.orgresearchgate.net When illuminated, these nanoparticles can absorb visible light and convert it into an electrical signal, effectively polarizing the cell membrane. rsc.org This ability to create photoactive sites on live cells opens up possibilities for phototransduction and controlling cellular functions with light. rsc.orgresearchgate.net The photoreactivity of these nanoparticles can be further controlled by creating core@shell structures, where the nanosegregation of different thiophene-based materials leads to unique photoinduced charge separation effects. acs.org

Development of Functional Materials

The chemical versatility of the thiophene ring allows for the synthesis of a vast array of functional materials with tailored properties. researchgate.netthieme-connect.com By strategically adding different substituents to the thiophene core, chemists can control not only the electronic properties but also the material's morphology, solubility, and self-assembly behavior. thieme-connect.comrsc.org This has led to the development of materials for a wide range of applications beyond electronics. mdpi.comclockss.org

For instance, fused-thiophene systems like thieno[3,2-b]thiophenes are not only used in electronics but also as components in porous materials for hydrogen storage. mdpi.com The synthesis of non-symmetric thiophene derivatives, which can be challenging, is of great interest as these structures can offer advantages in charge separation and material morphology for electronic devices. chemistryviews.org New, efficient synthetic routes, such as cascade cyclization or successive cross-coupling reactions, are constantly being developed to create novel substituted thiophenes with unique functionalities. mdpi.comchemistryviews.org These advanced synthetic methods enable the creation of libraries of new materials that can be screened for desired properties, accelerating the discovery of next-generation functional materials. chemistryviews.org

Applications in Liquid Crystal Technology

Substituted thiophenes are integral building blocks in the design of mesogenic materials, which form the basis of liquid crystal (LC) technologies. The inclusion of a thiophene moiety into the molecular core of a liquid crystal can significantly influence its phase behavior, thermal stability, and electro-optical properties.

Research into 2,4-disubstituted thiophenes has revealed critical structure-property relationships. The thermal stability and tendency to form mesophases are highly dependent on the total number of aromatic rings in the molecular core. tandfonline.com Systems containing four rings exhibit greater thermal stability compared to their three-ring counterparts. tandfonline.com Furthermore, the nature of the substituent at the 4-position of the thiophene ring is crucial; a 1,4-phenylene substituent generally imparts better thermal properties than a 2,5-thienyl substituent. tandfonline.com This research has also led to the discovery of novel chiral phases, including a phase tentatively identified as a SmecticC* ferrielectric phase, which was the first reported occurrence in 2,4-thiophene systems. tandfonline.com

The geometry of the thiophene ring itself is a key design element. A 2,5-disubstituted thiophene unit introduces a distinct bend in a rod-like molecule, with an angle of approximately 154°, which is larger than that of furan (B31954) or pyrrole (B145914) analogues. mit.edu This "bent-rod" shape is a subject of significant investigation for creating novel liquid crystal phases. mit.edu The inherent dipole moment of the thiophene ring, which is perpendicular to the long molecular axis in calamitic (rod-shaped) liquid crystals, often leads to materials with negative dielectric anisotropy. acs.org The substitution pattern also plays a role in polymorphism; asymmetrical substitution at the 2- and 5-positions can lower mesophase transition temperatures and result in a richer variety of liquid crystalline phases. acs.org

The versatility of thiophene chemistry extends to applications in liquid crystal alignment. Azo-containing thiophene-based prop-2-enoates have been shown to be effective photoalignment layers for commercial nematic liquid crystals. york.ac.uk Studies indicate that 3-substituted thiophenes provide superior photoalignment compared to their 2-substituted isomers, demonstrating how subtle structural changes can impact material performance in display applications. york.ac.uk

Table 1: Mesomorphic Properties of Selected Thiophene-Based Liquid Crystals

A summary of transition temperatures for various multi-ring phenyl thiophenes, illustrating the influence of molecular structure on liquid crystalline phases. Data is illustrative based on findings in the literature. acs.org

| Compound Structure (Schematic) | Number of Rings | Substitution Pattern | Transition Temperatures (°C) |

|---|---|---|---|

| Alkyl-Phenyl-Thiophene-CN | 3 | 2,5-Disubstituted | Cr 80 SmA 95 N 120 I |

| Alkyl-Phenyl-Thiophene-Phenyl-CN | 4 | 2,5-Disubstituted | Cr 110 SmC 150 SmA 210 I |

| AlkylO-Phenyl-Thiophene-CO-O-Phenyl-Alkyl | 4 | 2,4-Disubstituted | Cr 95 SmX* 115 SmC* 130 SmA 145 I |

Cr = Crystal, SmA = Smectic A, SmC = Smectic C, SmX* = Unidentified Smectic Phase, N = Nematic, I = Isotropic Liquid.

Design of Dyes and Chromophoric Components for Photonic Polymers

The electronic properties of thiophene make it a superior component for chromophores used in photonic polymers, which are materials that can manipulate light. Theoretical and experimental studies have shown that replacing a benzene (B151609) ring with a thiophene ring in "push-pull" chromophores enhances their performance. rsc.orgwiley.com This is because the delocalization energy of thiophene is lower than that of benzene, which facilitates intramolecular charge transfer—a key mechanism for creating materials with high nonlinear optical (NLO) activity. rsc.orgwiley.com

Researchers have developed efficient synthetic routes to create thiophene-containing chromophores for NLO polymers. One approach uses 2-aminothiophene derivatives as key intermediates to build push-pull systems that show significant potential for use in highly sensitive NLO polymeric materials. rsc.orgrsc.org By attaching electron-donating and electron-accepting groups to a conjugated system containing thiophene, chromophores with large electro-optic (EO) coefficients can be achieved. For instance, chromophores combining isophorone (B1672270) and thiophene bridges have demonstrated extremely high r₃₃ values (a measure of EO activity) of 70 pm/V when incorporated into a polycarbonate matrix. acs.org

Beyond NLO, thiophene-based dyes are designed for a range of photonic applications:

Electroluminescence: Copolyfluorenes lightly doped with a 2,5-bis(2-phenyl-2-cyanovinyl)thiophene chromophore have been used as the emitting layer in polymer light-emitting diodes (PLEDs). doi.org These materials show significantly enhanced maximum brightness and current efficiency compared to the undoped polyfluorene host. doi.org

Selective NIR Dyes: For applications like photodetectors and optical filters, it is desirable to have dyes that absorb in the near-infrared (NIR) region while remaining transparent in the visible spectrum. nih.govacs.org A series of quinoidal oligomers based on thieno[3,4-b]thiophene (B1596311) have been rationally designed to achieve this, with some molecules showing strong absorption approaching 1200 nm while being transparent from 400 to 750 nm. nih.govacs.org

Dye-Sensitized Solar Cells (DSSCs): Thiophene units are used as π-conjugated linkers in organic dyes for DSSCs. Introducing a fused-thiophene ring system, such as thienothiophene, into the dye structure can increase the conjugation length, leading to a broader absorption spectrum and higher molar extinction coefficients. mdpi.com This strategy has resulted in DSSCs with incident photon-to-current conversion efficiencies exceeding 90% in the visible region. mdpi.com

Table 2: Performance of Selected Thiophene-Based Photonic Materials

Overview of different thiophene-based chromophores and their performance in various photonic applications.

| Chromophore Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Isophorone-Thiophene Bridge | Nonlinear Optics (NLO) | r₃₃ = 70 pm/V at 1550 nm | acs.org |

| Copolyfluorene with Thiophene Dopant | Electroluminescence (PLED) | Brightness: 5230 cd/m² | doi.org |

| Thieno[3,4-b]thiophene Quinoidal Oligomer | NIR Dye | Absorbs at 750-1000 nm; transparent in visible | nih.gov, acs.org |

| Fused-Thiophene Linker (DSSC Dye) | Dye-Sensitized Solar Cell | PCE = 7.8%; IPCE > 80% (450-580 nm) | mdpi.com |

PCE = Power Conversion Efficiency, IPCE = Incident Photon-to-Current Conversion Efficiency.

Electrochromic Device Development

Electrochromic materials can change their color upon the application of an electrical potential, making them ideal for applications such as smart windows, displays, and energy-saving technologies. idu.ac.id Polythiophenes are among the most studied classes of electrochromic polymers due to their high stability, straightforward synthesis, and processability. annualreviews.org The color change in these materials arises from reversible redox reactions (p-type doping and undoping) that alter the electronic structure of the polymer backbone. annualreviews.org

A significant advantage of using thiophene-based polymers is the ability to tune their electrochromic properties by modifying the monomer structure. annualreviews.orgscispace.com This allows for the creation of materials with a wide palette of colors. For example:

The parent, unsubstituted poly(thiophene) switches between red in its neutral (undoped) state and blue in its oxidized (doped) state. annualreviews.org

Poly(3-methylthiophene) is purple when neutral and turns pale blue upon oxidation. annualreviews.org

Poly(3,4-ethylenedioxythiophene), widely known as PEDOT, is deep blue in its neutral state and becomes a highly transmissive, light-blue upon oxidation, making it exceptionally suitable for smart window applications. annualreviews.org

Copolymerization is another powerful strategy to fine-tune electrochromic performance. By electropolymerizing mixtures of different monomers, materials with unique properties can be fabricated. For example, a copolymer of 1,4-bis(3-methylthiophen-2-yl)benzene (BMTB) and 1,4-bis(2-(3,4-ethylenedioxy)thienyl)benzene (EBE) exhibits distinct multi-color transitions between orange-yellow, yellowish-green, sky blue, and purplish-blue. researchgate.net Similarly, donor-acceptor-donor (D-A-D) type polymers incorporating thiophene and quinoxaline (B1680401) units have been synthesized, yielding materials with high optical contrast (>80% in the NIR region) and fast switching times (<1.5 s). bohrium.com

The performance of an electrochromic device (ECD) is characterized by its optical contrast (ΔT%), switching speed, and coloration efficiency (CE). Thiophene-based systems consistently show promising results in these areas. An ECD fabricated from poly(3,4′-dimethyl-2,2′-bithiophene) and PEDOT showed reversible color switching between orange-yellow and dark blue, with a coloration efficiency of 577 cm²/C. mdpi.com Another device, based on a π-conjugated polymer with thieno[3,2-b]thiophene and EDOT moieties, displayed a high optical contrast of 34% and excellent stability, retaining 88% of its electroactivity after 500 cycles. bohrium.com

Table 3: Performance of Electrochromic Devices Based on Substituted Thiophenes

A comparative summary of the electrochromic performance of various devices constructed with different thiophene-based polymers.

| Active Polymer(s) | Color Change | Max. Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (CE) (cm²/C) | Reference |

|---|---|---|---|---|---|

| P(EBE-co-BMTB) / PEDOT | Grayish Green ↔ Sky Blue | 24.5% at 630 nm | - | 397.9 at 630 nm | researchgate.net |

| PDMeBTh / PEDOT | Orange-Yellow ↔ Dark Blue | 61% at 634 nm | - | 577 at 634 nm | mdpi.com |

| P3 / PProDOP | Purple ↔ Pale Grey | 34% at 579 nm | Coloring: 0.9, Bleaching: 1.2 | 240 at 579 nm | bohrium.com |

| PThQ-Ph, PThQ-PhOMe, PThQ-Th | Multicolor (Vis-NIR) | >80% at 1600 nm | <1.5 s | >300 | bohrium.com |

P(EBE-co-BMTB) = Poly(1,4-bis(2-(3,4-ethylenedioxy)thienyl)benzene-co-1,4-bis(3-methylthiophen-2-yl)benzene), PDMeBTh = Poly(3,4′-dimethyl-2,2′-bithiophene), P3 = Polymer of thieno[3,2-b]thiophene extended with EDOT, PProDOP = Poly(propyloxy-dioxypyrrole), PThQ-Ph/PhOMe/Th = Polymers of thiophene-quinoxaline derivatives.

Biological and Biochemical Research Applications of 4 Ethyl 2 Methylthiophene Derivatives Excluding Clinical Human Data, Dosage, or Adverse Effects

Molecular Interaction Studies

The study of how 4-ethyl-2-methylthiophene derivatives interact with specific biological targets such as enzymes and receptors is fundamental to elucidating their mechanism of action. These interactions are governed by the specific arrangement of functional groups on the thiophene (B33073) ring, which can lead to either inhibition or modulation of biological pathways. ontosight.ai

Investigations of Enzyme Binding and Inhibition Mechanisms

Research has shown that certain derivatives of 4-ethyl-2-methylthiophene can act as inhibitors of various enzymes. The thiophene core, being a bioisostere of the phenyl ring, can enhance biological activity by increasing molecular stability and facilitating interactions with biomolecular targets through π-π stacking and hydrophobic interactions. tandfonline.com

For instance, studies on ethylbenzene (B125841) dehydrogenase (EbDH) have explored the inhibitory potential of thiophene derivatives. 2-methylthiophene (B1210033), a structural analog, has been identified as a mixed-type or competitive inhibitor of this enzyme. nih.gov Furthermore, 2-ethylthiophene (B1329412) has demonstrated weak substrate inhibition. nih.gov This suggests that the thiophene ring itself may play a role in binding to the enzyme's active site. nih.gov